molecular formula C11H14FN B13043673 (S)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13043673
M. Wt: 179.23 g/mol
InChI Key: GRKQZKYKVQXMPV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 5th position, and an amine group at the 1st position on the tetrahydronaphthalene ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a chiral reducing agent to ensure the desired (S)-configuration. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at a controlled temperature to optimize the yield and enantiomeric purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, alcohols, and substituted tetrahydronaphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the (S)-configuration, resulting in different stereochemistry and potentially different biological activity.

    5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom, which may affect its reactivity and interactions with molecular targets.

    7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, which may influence its chemical properties and biological activity.

Uniqueness

The presence of the (S)-configuration, fluorine atom, and methyl group in (S)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine makes it unique compared to other similar compounds

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(1S)-7-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1

InChI Key

GRKQZKYKVQXMPV-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC2=C1CCC[C@@H]2N)F

Canonical SMILES

CC1=CC(=CC2=C1CCCC2N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.